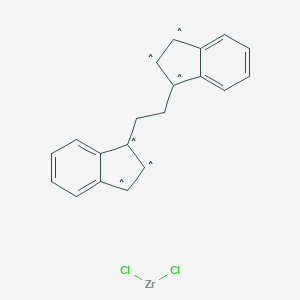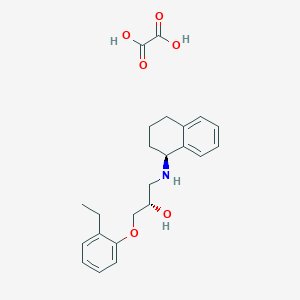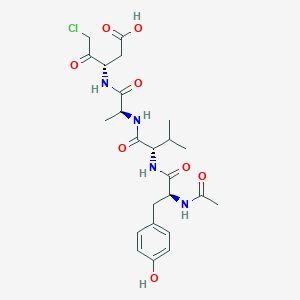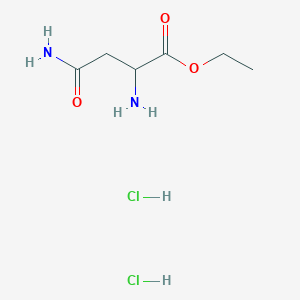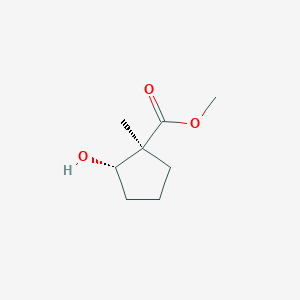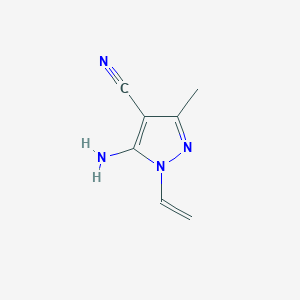![molecular formula C11H9N3O2 B071207 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) CAS No. 173191-72-5](/img/structure/B71207.png)
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) is not fully understood, although studies have suggested that it may act by inhibiting various signaling pathways involved in cancer cell growth and proliferation. Additionally, this compound has also been shown to modulate the activity of various neurotransmitters in the brain, suggesting its potential as a neuroprotective agent.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) has various biochemical and physiological effects. In vitro studies have indicated that this compound can inhibit the growth of cancer cells, suggesting its potential as an anti-cancer agent. Additionally, studies have suggested that this compound may have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) in lab experiments is its potential as a multi-targeted agent. This compound has been shown to have activity against various signaling pathways involved in cancer cell growth and proliferation, making it a potentially useful compound for the development of anti-cancer agents. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several potential future directions for the study of 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI). One potential direction is the development of novel anti-cancer agents based on this compound, potentially using it as a lead compound for drug development. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases. Finally, studies are needed to develop more efficient synthesis methods for this compound, potentially making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) can be achieved by different methods, including the reaction of 3-methyl-1H-pyrazolo[3,4-b]quinoline-4,6-dione with various reagents. One of the most commonly used methods involves the reaction of 3-methyl-1H-pyrazolo[3,4-b]quinoline-4,6-dione with hydroxylamine hydrochloride in the presence of sodium acetate to yield 1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI).
Applications De Recherche Scientifique
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating its ability to inhibit the growth of cancer cells. Additionally, this compound has also been studied for its potential applications in the field of neuroscience, with studies suggesting its potential as a neuroprotective agent.
Propriétés
Numéro CAS |
173191-72-5 |
|---|---|
Nom du produit |
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl-(9CI) |
Formule moléculaire |
C11H9N3O2 |
Poids moléculaire |
215.21 g/mol |
Nom IUPAC |
6-hydroxy-3-methyl-2,9-dihydropyrazolo[3,4-b]quinolin-4-one |
InChI |
InChI=1S/C11H9N3O2/c1-5-9-10(16)7-4-6(15)2-3-8(7)12-11(9)14-13-5/h2-4,15H,1H3,(H2,12,13,14,16) |
Clé InChI |
IUHCZESHXPMMMP-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
SMILES |
CC1=C2C(=O)C3=C(C=CC(=C3)O)NC2=NN1 |
SMILES canonique |
CC1=C2C(=O)C3=C(C=CC(=C3)O)N=C2NN1 |
Synonymes |
1H-Pyrazolo[3,4-b]quinoline-4,6-diol, 3-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



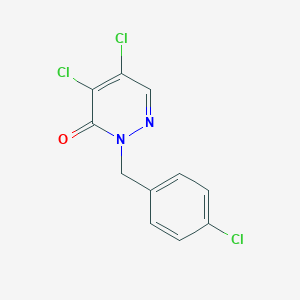
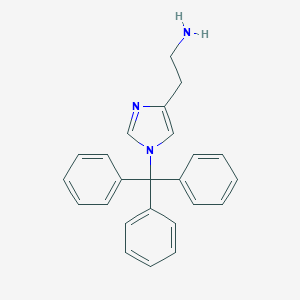
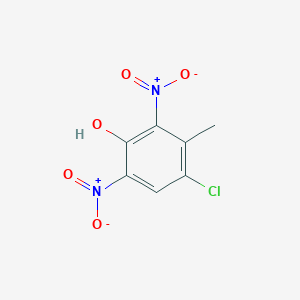
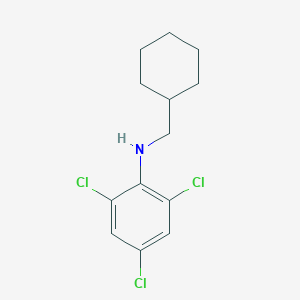
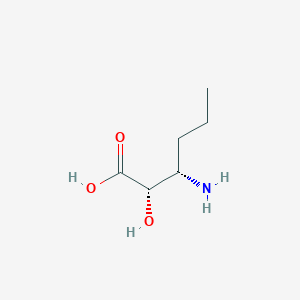
![(1R,4S,5S,6S)-4-amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B71138.png)
